

An In-depth Technical Guide on the Solubility of 3-[(Methylamino)methyl]phenol

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Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

Cat. No.: B054875

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This technical guide provides a comprehensive overview of the solubility of **3-[(Methylamino)methyl]phenol** in various organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development who require an understanding of this compound's physicochemical properties for applications in synthesis, formulation, and biological studies. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and chemical workflows.

Qualitative Solubility of 3-[(Methylamino)methyl]phenol

Quantitative solubility data for **3-[(Methylamino)methyl]phenol** is not readily available in published literature. However, based on its chemical structure, which contains a polar phenolic hydroxyl group and a basic methylamino group, a qualitative solubility profile can be inferred. The presence of these functional groups suggests good solubility in polar organic solvents, particularly those capable of hydrogen bonding.^{[1][2]} Aromatic amines and phenols generally exhibit higher solubility in polar solvents compared to non-polar hydrocarbons.^{[3][4]}

Table 1: Qualitative Solubility of **3-[(Methylamino)methyl]phenol** in Common Organic Solvents

Solvent Class	Solvent Name	Chemical Formula	Qualitative Solubility	Rationale
Alcohols	Methanol	CH ₃ OH	Soluble	The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily solvating the polar functional groups of the solute.[3][4]
Ethanol	C ₂ H ₅ OH	Soluble		Similar to methanol, ethanol is a polar protic solvent that can form strong hydrogen bonds with the solute.[3][4]
Ketones	Acetone	C ₃ H ₆ O	Soluble	As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, interacting with the phenolic proton.[3]
Esters	Ethyl Acetate	C ₄ H ₈ O ₂	Sparingly Soluble	Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, but its bulkier non-polar ethyl group may

Ethers	Diethyl Ether	C ₄ H ₁₀ O	Sparingly Soluble	limit solubility compared to alcohols and ketones. [5]
Tetrahydrofuran (THF)	C ₄ H ₈ O	Soluble	THF is a polar aprotic ether and is a better solvent for polar compounds than diethyl ether due to its more exposed oxygen atom.	
Hydrocarbons	Hexane	C ₆ H ₁₄	Insoluble	Hexane is a non-polar solvent and cannot effectively solvate the polar hydroxyl and amino groups of the molecule. [2] [3]
Toluene	C ₇ H ₈	Sparingly Soluble	The aromatic ring of toluene can interact with the phenyl ring of	

the solute via π -
 π stacking, but
its non-polar
nature limits
overall solubility.

[3]

Chlorinated Solvents	Dichloromethane	CH_2Cl_2	Sparingly to Soluble	Dichloromethane is a polar aprotic solvent that can dissolve a wide range of organic compounds. Its ability to act as a weak hydrogen bond acceptor may contribute to solubility.
Amides	Dimethylformamide (DMF)	$\text{C}_3\text{H}_7\text{NO}$	Soluble	DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for polar compounds.
Sulfoxides	Dimethyl Sulfoxide (DMSO)	$\text{C}_2\text{H}_6\text{OS}$	Soluble	DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it a powerful solvent for a wide range of organic compounds,

including phenols
and amines.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like **3-[(Methylamino)methyl]phenol**, adapted from the widely used shake-flask method.^{[6][7]}

Objective: To determine the equilibrium solubility of **3-[(Methylamino)methyl]phenol** in a given organic solvent at a specific temperature.

Materials:

- **3-[(Methylamino)methyl]phenol** (solid)
- Selected organic solvent (e.g., ethanol)
- Analytical balance
- Scintillation vials or glass test tubes with screw caps
- Shaking incubator or orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- Syringes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of solid **3-[(Methylamino)methyl]phenol** to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
- To each vial, add a known volume of the selected organic solvent.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.[\[7\]](#)
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
- Quantification:
 - Prepare a series of standard solutions of **3-[(Methylamino)methyl]phenol** of known concentrations in the same organic solvent.
 - Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Construct a calibration curve from the analytical response of the standard solutions.

- Determine the concentration of **3-[(Methylamino)methyl]phenol** in the filtered supernatant by interpolating its analytical response on the calibration curve.
- Data Reporting:
 - The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
 - The results should be reported in units such as mg/mL or mol/L.
 - It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.^[7]

Visualizations

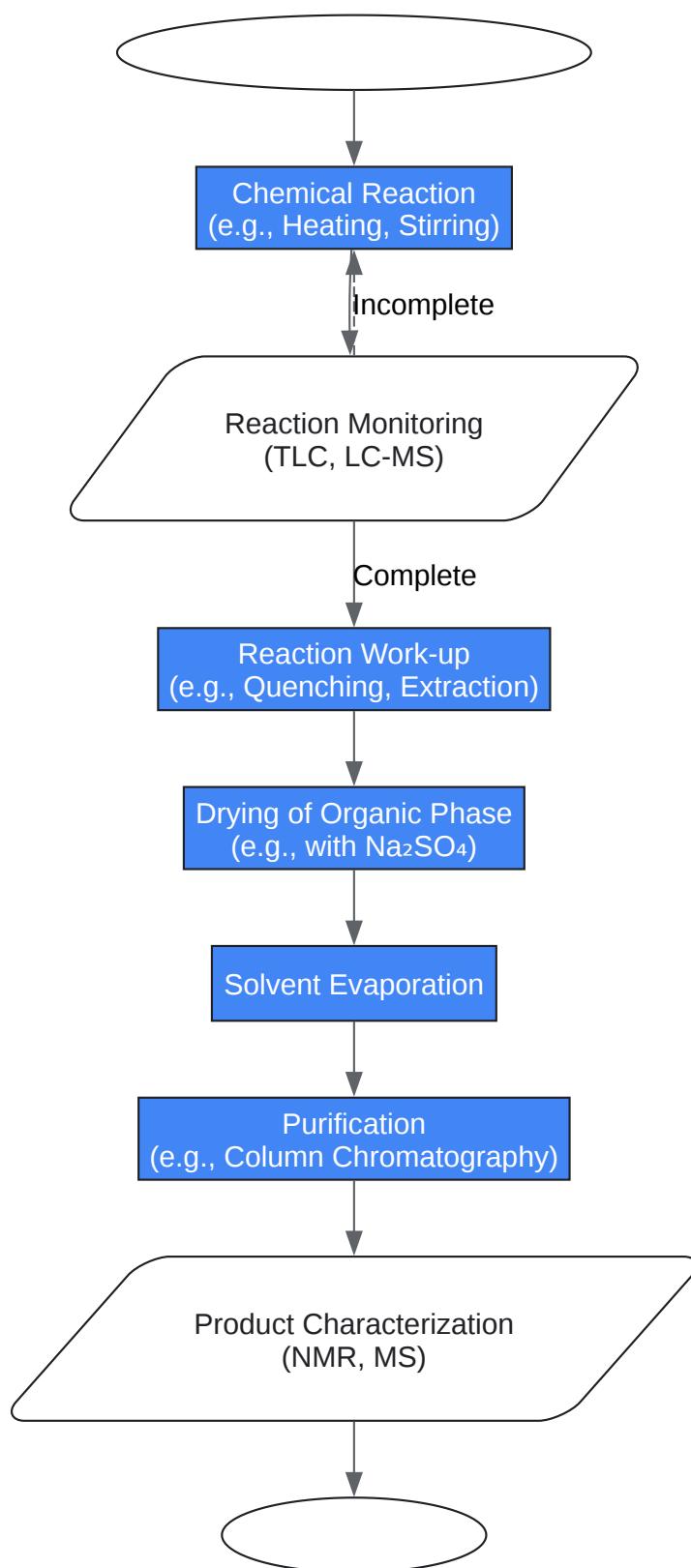
A related compound, 2-[(methylamino)methyl]phenol, has been identified as an inhibitor of the SarA protein, a key regulator in the quorum-sensing pathway of *Staphylococcus aureus*.^{[1][8]} This pathway controls the expression of virulence factors. The following diagram illustrates the simplified regulatory cascade involving SarA.



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Caption: Simplified quorum-sensing pathway in *S. aureus* involving the SarA regulator.

The synthesis of a compound like **3-[(Methylamino)methyl]phenol** typically involves a series of steps from reaction to purification. The following diagram outlines a general workflow for such a chemical synthesis.^{[9][10]}



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Caption: A general workflow for the synthesis and purification of an organic compound.

In conclusion, while specific quantitative solubility data for **3-[(Methylamino)methyl]phenol** remains to be experimentally determined and published, its structural features strongly indicate good solubility in polar organic solvents. The provided experimental protocol offers a robust framework for obtaining such quantitative data. Furthermore, the visualizations of a relevant biological pathway and a standard chemical synthesis workflow provide valuable context for the application and production of this and similar molecules in a research and development setting.

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